![molecular formula C21H16N2OS B2794064 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methylbenzamide CAS No. 477325-63-6](/img/structure/B2794064.png)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methylbenzamide
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Description
Scientific Research Applications
Synthesis and Reactions
The compound is synthesized through a series of reactions. Initially, condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol yields N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide. Subsequent treatment with excess P₂S₅ in anhydrous toluene leads to the formation of the corresponding thioamide. Finally, oxidation with potassium ferricyanide in an alkaline medium results in the formation of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole .
Antiproliferative Properties
Recent studies have explored the antiproliferative effects of related spiro-thiazolidinone derivatives. Among these, 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones were synthesized via interactions between 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid. These compounds exhibited promising antiproliferative activity against various cancer cell lines. Notably, compounds 6b and 7b demonstrated dual EGFR/BRAF V600E inhibitory properties, making them potential candidates for further investigation .
EGFR and BRAF Inhibition
Compound 6b inhibited EGFR with an IC₅₀ value of 84 nM, while compound 7b showed an IC₅₀ value of 78 nM. Additionally, both 6b and 7b effectively inhibited BRAF V600E (IC₅₀ = 108 and 96 nM, respectively). These compounds also demonstrated potent antiproliferative activity against cancer cells (GI₅₀ = 35 and 32 nM against four cancer cell lines, respectively) .
Apoptotic Activity
The apoptosis assay revealed that compounds 6b and 7b induced apoptosis, further supporting their potential as dual EGFR/BRAF V600E inhibitors. These findings highlight their promising role in cancer therapy .
properties
IUPAC Name |
4-methyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-12-5-7-14(8-6-12)20(24)23-21-22-19-16-4-2-3-13-9-10-15(18(13)16)11-17(19)25-21/h2-8,11H,9-10H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQYRKOWYPPNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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